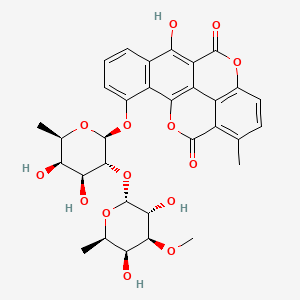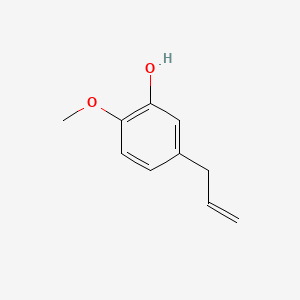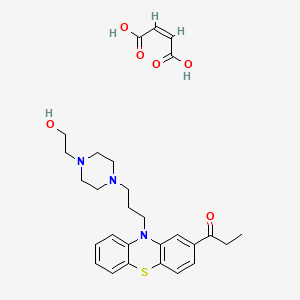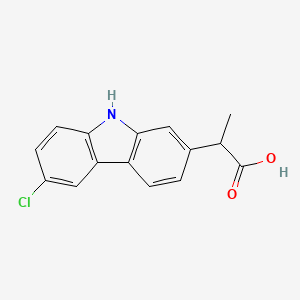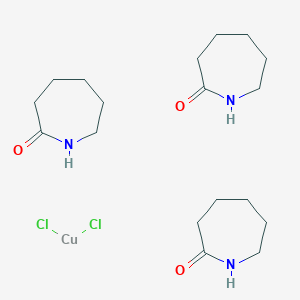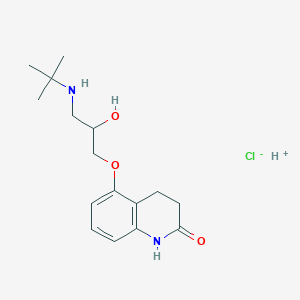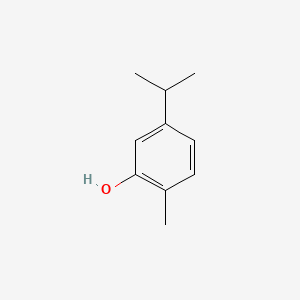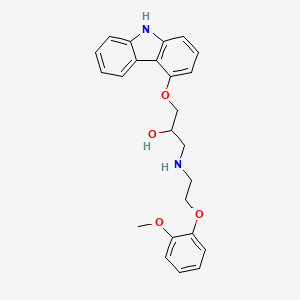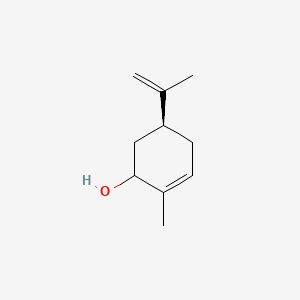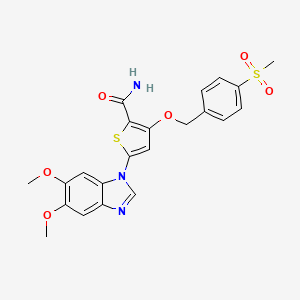
CAY10575
描述
CAY10575 是一种化学化合物,以其对某些激酶的抑制作用而闻名。它的正式名称是 5-(5,6-二甲氧基-1H-苯并咪唑-1-基)-3-[(4-(甲磺酰基)苯基)甲氧基]-2-噻吩甲酰胺。 该化合物主要以其抑制 IκB 激酶 β (IKKβ) 和有丝分裂相关蛋白激酶 1 (Plk1) 的能力而闻名,使其成为生物化学研究中的宝贵工具 .
作用机制
CAY10575 通过抑制 IκB 激酶 β (IKKβ) 和有丝分裂相关蛋白激酶 1 (Plk1) 的活性发挥作用。这些激酶在细胞信号通路中起着至关重要的作用:
IKKβ: 抑制 IKKβ 可以阻止 IκB 的磷酸化和降解,从而阻断激活核因子κB (NF-κB) 通路。
生化分析
Biochemical Properties
CAY10575 interacts with IKKβ and Plk1, inhibiting their activity . The nature of these interactions is through the binding of this compound to the active sites of these enzymes, preventing them from catalyzing their respective reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly the NF-κB signaling pathway . It also impacts gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . By inhibiting IKKβ and Plk1, this compound can modulate the activity of these enzymes and the cellular processes they are involved in .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed to have a stable shelf life of over 4 years when stored at -20°C
Metabolic Pathways
准备方法
CAY10575 的合成涉及多个步骤,从苯并咪唑核心部分的制备开始。合成路线通常包括:
苯并咪唑环的形成: 这是通过将邻苯二胺与合适的羧酸衍生物缩合而实现的。
甲氧基的引入: 苯并咪唑环的甲氧基化是在酸催化剂存在下使用甲醇进行的。
噻吩环的连接: 噻吩环是通过与苯并咪唑中间体的偶联反应引入的。
最终修饰: 甲磺酰基苯基通过亲核取代反应连接
化学反应分析
CAY10575 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成亚砜或砜。
还原: 还原反应可以针对分子中的硝基或其他可还原官能团。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺或硫醇等亲核试剂。形成的主要产物取决于所用反应条件和试剂。
科学研究应用
CAY10575 具有广泛的科学研究应用:
化学: 它被用作各种生化测定中的激酶抑制剂,以研究激酶信号通路。
生物学: 该化合物用于细胞生物学研究,以研究激酶在细胞信号传导和调控中的作用。
医学: this compound 因其潜在的治疗作用而被探索,特别是在激酶活性失调的疾病中,例如癌症。
相似化合物的比较
CAY10575 因其对 IKKβ 和 Plk1 的双重抑制作用而独一无二。类似的化合物包括:
IKK2 抑制剂 3: 另一种具有不同化学结构的 IKKβ 抑制剂。
有丝分裂相关蛋白激酶抑制剂 1: 一种专门针对 Plk1 但不抑制 IKKβ 的化合物
这些类似化合物突出了 this compound 在靶向多种激酶方面的特异性和多功能性,使其成为研究中的宝贵工具。
属性
IUPAC Name |
5-(5,6-dimethoxybenzimidazol-1-yl)-3-[(4-methylsulfonylphenyl)methoxy]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S2/c1-29-17-8-15-16(9-18(17)30-2)25(12-24-15)20-10-19(21(32-20)22(23)26)31-11-13-4-6-14(7-5-13)33(3,27)28/h4-10,12H,11H2,1-3H3,(H2,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZTVTZCYVZGRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)N)OCC4=CC=C(C=C4)S(=O)(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648989 | |
| Record name | 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-{[4-(methanesulfonyl)phenyl]methoxy}thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916985-21-2 | |
| Record name | 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-{[4-(methanesulfonyl)phenyl]methoxy}thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



